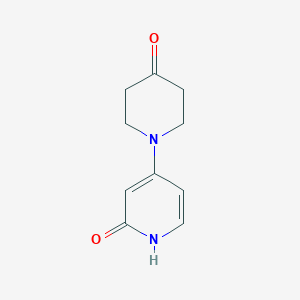
4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Development
4-(4-Oxopiperidin-1-yl)-1H-pyridin-2-one has been investigated for its potential as a drug candidate due to its ability to modulate enzyme activity. Studies have shown that it can inhibit specific kinases and proteases, which are critical in cellular signaling pathways. This inhibition can lead to effects on cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Key Findings:
- Inhibition of Kinases : Research indicates that the compound effectively inhibits kinases involved in cancer progression, altering pathways that promote tumor growth.
- Case Study : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects on various cancer cell lines, highlighting its potential as an anticancer agent.
Antifungal Activity
Another promising application of this compound is its antifungal properties. The compound has shown efficacy against fungi such as Aspergillus and Candida by inhibiting ergosterol biosynthesis, which is vital for fungal cell membrane integrity.
Quantitative Data:
- Minimum Inhibitory Concentrations (MICs) : Studies reported MIC values indicating strong antifungal activity, suggesting that this compound could be developed into an effective antifungal treatment.
Biological Evaluation and Mechanism of Action
The biological evaluation of this compound involves both in vitro and in vivo experiments to assess its pharmacological potential. Techniques such as electron spin resonance (ESR) spectroscopy have been used to monitor reactions between the compound and reactive oxygen species, further elucidating its mechanism of action.
Mechanisms Identified:
- Interaction with Biological Targets : The compound binds to specific enzymes and receptors, impacting their activity and leading to potential therapeutic effects.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is beneficial. The following table summarizes key structural features and unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Piperidone | Contains a piperidine ring | Precursor in synthesis |
| 2-Pyridinone | Contains a pyridinone moiety | Similar reactivity but lacks piperidine |
| N-Benzylpiperidine | Contains a piperidine ring | Lacks dual functionality |
| 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | Complex structure with multiple rings | Potentially similar pharmacological properties |
The combination of both piperidinone and pyridinone rings in this compound allows for diverse chemical reactivity not present in the other compounds listed.
Eigenschaften
CAS-Nummer |
1253415-36-9 |
|---|---|
Molekularformel |
C10H12N2O2 |
Molekulargewicht |
192.21 |
IUPAC-Name |
4-(4-oxopiperidin-1-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C10H12N2O2/c13-9-2-5-12(6-3-9)8-1-4-11-10(14)7-8/h1,4,7H,2-3,5-6H2,(H,11,14) |
InChI-Schlüssel |
GXCQDSZAFVYEED-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=O)C2=CC(=O)NC=C2 |
Kanonische SMILES |
C1CN(CCC1=O)C2=CC(=O)NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















